molecular formula C10H9NO6S B5854473 methyl 3-[(2-nitrophenyl)sulfonyl]acrylate

methyl 3-[(2-nitrophenyl)sulfonyl]acrylate

Cat. No. B5854473
M. Wt: 271.25 g/mol
InChI Key: IOSRCEOXBWYESM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields. In

Mechanism of Action

Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate acts as a Michael acceptor in organic synthesis reactions, allowing it to undergo nucleophilic addition reactions with a wide range of nucleophiles. This mechanism of action has been extensively studied and optimized for various reaction conditions, allowing for the efficient synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects:
While methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has not been extensively studied for its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. However, further studies are needed to fully understand the potential effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has several advantages for use in lab experiments, including its high reactivity and ability to undergo a wide range of nucleophilic addition reactions. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, the compound is sensitive to air and moisture, requiring careful handling and storage.

Future Directions

There are several future directions for research involving methyl 3-[(2-nitrophenyl)sulfonyl]acrylate. One potential area of study is the development of new synthetic methodologies utilizing this compound, such as the preparation of novel materials and bioactive compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicinal chemistry. Finally, the development of new synthetic routes that are more efficient and scalable could have significant implications for the industrial production of this compound and its derivatives.

Synthesis Methods

Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate can be synthesized through a multi-step process involving the reaction of 2-nitrobenzenesulfonyl chloride with methyl acrylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been widely used in the research community and has been optimized for various conditions to improve the yield and purity of the product.

Scientific Research Applications

Methyl 3-[(2-nitrophenyl)sulfonyl]acrylate has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It is commonly used as a reagent in organic synthesis reactions, such as Michael additions and olefin metathesis, due to its ability to act as an efficient Michael acceptor. Additionally, it has been used in the preparation of various materials, such as polymer brushes and self-assembled monolayers, due to its unique chemical properties.

properties

IUPAC Name

methyl (E)-3-(2-nitrophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S/c1-17-10(12)6-7-18(15,16)9-5-3-2-4-8(9)11(13)14/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSRCEOXBWYESM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-[(2-nitrophenyl)sulfonyl]prop-2-enoate

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